molecular formula C10H13BrN2O B1290434 5-Bromo-N,N-diethyl-3-pyridinecarboxamide CAS No. 104290-44-0

5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Cat. No. B1290434
M. Wt: 257.13 g/mol
InChI Key: INALCDDCRXNOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-Bromo-N,N-diethyl-3-pyridinecarboxamide" is a brominated pyridine derivative, which is a class of compounds known for their diverse range of biological activities and applications in chemical synthesis. Pyridine derivatives are often used as building blocks in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in various chemical reactions and bind to biological targets .

Synthesis Analysis

The synthesis of brominated pyridine derivatives can involve various strategies, including halogenation, nucleophilic substitution, and carbon-carbon coupling reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving regioselective methoxylation, oxidation, and bromination steps . Similarly, carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, as demonstrated in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit . These structural analyses provide insights into the molecular conformations and potential reactive sites of the compounds.

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom, in particular, can act as a good leaving group in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring. Additionally, the carboxamide group can engage in hydrogen bonding and other non-covalent interactions, which can be important in biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyridine ring. These properties are crucial for the compound's application in chemical sensors, as seen in the development of an optical chemical sensor based on a related compound, Br-PADAP, for the determination of nickel ions . The sensor exhibited good sensitivity and stability, highlighting the importance of understanding the physical and chemical properties of these compounds.

Scientific Research Applications

It’s worth noting that many chemical compounds, including this one, can be used in various fields of scientific research, such as life science, material science, chemical synthesis, chromatography, and analytical research . The specific applications often depend on the unique properties of the compound and the research objectives.

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

5-bromo-N,N-diethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INALCDDCRXNOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630822
Record name 5-Bromo-N,N-diethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N,N-diethyl-3-pyridinecarboxamide

CAS RN

104290-44-0
Record name 5-Bromo-N,N-diethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.